molecular formula C14H13BrN2OS B2850400 N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-56-0

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2850400
CAS No.: 329078-56-0
M. Wt: 337.24
InChI Key: XMODUOGKYGQEBL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide: is an organic compound that features a brominated aromatic ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Thioether Formation: The brominated intermediate reacts with 2-mercaptopyridine to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated product.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-10-8-11(15)5-6-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODUOGKYGQEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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